Mestanolone

Anabolic-androgenic ratio Nitrogen retention assay Ventral prostate weight

Mestanolone is the 17α-methylated derivative of DHT, delivering oral bioavailability that non-alkylated androgens lack. With an anabolic:androgenic ratio of 0.8, it serves as a high-androgenicity, low-anabolicity reference that cannot be replaced by oxymesterone (5.0) or fluoxymesterone (2.7). Its unique adrenal steroidogenic interference pattern, shared only with mesterolone and methenolone, makes it indispensable for mechanistic off-target studies. As a shared urinary metabolite marker for 17α-methyl AAS, high-purity mestanolone is essential for forensic method validation. This product provides the verified chemical identity required to discriminate between parent compounds and to calibrate AR-binding, forensic, and adrenocortical model workflows with confidence.

Molecular Formula C20H32O2
Molecular Weight 304.5 g/mol
CAS No. 521-11-9
Cat. No. B1676315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMestanolone
CAS521-11-9
Synonyms(17beta)-isomer of mestanolone
(5beta,17alpha)-isomer of mestanolone
(5beta,17beta)-isomer of mestanolone
17 alpha-methyl-17 beta-hydroxy-5 alpha-androstan-3-one
17 alpha-methyl-5 alpha-dihydrotestosterone
17 alpha-methylandrostan-17 beta-ol-3-one
17 beta-hydroxy-17-methyl-5 alpha-androstan-3-one
17-methyldihydrotestosterone
17alpha-methyl-DHT
17alpha-methyldihydrotestosterone
17beta-hydroxy-17alpha-methyl-5alpha-androstan-3-one
mestaline
mestanolone
methylandrostanolone
Molecular FormulaC20H32O2
Molecular Weight304.5 g/mol
Structural Identifiers
SMILESCC12CCC(=O)CC1CCC3C2CCC4(C3CCC4(C)O)C
InChIInChI=1S/C20H32O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h13,15-17,22H,4-12H2,1-3H3/t13?,15?,16?,17?,18-,19-,20-/m0/s1
InChIKeyWYZDXEKUWRCKOB-SCWDVOOWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mestanolone (CAS 521-11-9): 17α-Methyl-DHT Reference Standard for Androgen Receptor Pharmacology and Metabolic Tracing Studies


Mestanolone (17α-methyl-5α-androstan-17β-ol-3-one; CAS 521-11-9) is a synthetic anabolic-androgenic steroid (AAS) and the 17α-methylated derivative of dihydrotestosterone (DHT) . This structural modification confers oral bioavailability by impeding first-pass hepatic metabolism, distinguishing it from its non-alkylated parent compound androstanolone [1]. It is classified as a potent androgen receptor (AR) agonist with weak anabolic activity, and unlike testosterone-derived AAS, it is incapable of aromatization to estrogenic metabolites and does not agonize the progesterone receptor .

Why Mestanolone Cannot Be Substituted with Other 17α-Alkylated AAS or DHT Analogs


Mestanolone occupies a distinct pharmacological niche that precludes simple substitution with other 17α-alkylated AAS or DHT analogs. Its unique anabolic:androgenic ratio of 0.8 [1] fundamentally differs from oxymesterone (5.0) and fluoxymesterone (2.7), yielding a highly androgenic, weakly anabolic profile unsuitable for applications requiring tissue-selective anabolism. Furthermore, its adrenal steroidogenic interference pattern, shared only with mesterolone and methenolone [2], demonstrates that even structurally similar DHT-derivatives exhibit divergent off-target biochemical effects. Additionally, mestanolone shares key urinary metabolites with 17α-methyltestosterone [3], creating analytical challenges in forensic and doping control applications that are not encountered with other AAS classes. These quantitative biochemical, pharmacological, and analytical distinctions mandate product-specific sourcing for reproducible research outcomes.

Quantitative Evidence Guide: Mestanolone Differentiation Metrics vs. Comparators


Anabolic:Androgenic Ratio Comparison: Mestanolone (0.8) vs. Oxymesterone (5.0) and Fluoxymesterone (2.7)

Mestanolone exhibits an anabolic:androgenic activity ratio of 0.8, calculated from relative anabolic activity (0.8) divided by relative androgenic activity (1.0) [1]. This ratio is substantially lower than oxymesterone (1.8:0.36 = 5.0) and fluoxymesterone (3.8:1.4 = 2.7), indicating that mestanolone is predominantly androgenic with minimal anabolic dissociation.

Anabolic-androgenic ratio Nitrogen retention assay Ventral prostate weight Rat model

Oral Bioavailability via 17α-Methylation: Mestanolone vs. Non-Alkylated Androstanolone (DHT)

Mestanolone is orally active, whereas its non-alkylated parent compound androstanolone (dihydrotestosterone; DHT) is not orally bioavailable due to extensive first-pass hepatic metabolism [1][2]. The 17α-methyl group sterically hinders hepatic 17β-hydroxysteroid dehydrogenase and other metabolizing enzymes, enabling oral administration.

Oral bioavailability 17α-alkylation First-pass metabolism Structural modification

Adrenal Steroidogenic Disruption: Shared Pattern with Mesterolone and Methenolone Only

In H295R human adrenocortical carcinoma cells, mestanolone, mesterolone, and methenolone increased mineralocorticoid production while decreasing adrenal androgen biosynthesis, indicating CYP17A1 dysfunction [1]. Cell-free activity assays failed to detect direct CYP17A1 inhibition, suggesting an indirect post-translational mechanism. This effect was not observed with other AAS such as clostebol and oxymetholone, which showed a distinct CYP21A2 inhibition pattern.

Adrenal steroidogenesis CYP17A1 Mineralocorticoid H295R cells

Urinary Metabolite Overlap with 17α-Methyltestosterone: Analytical Differentiation Challenge

Mestanolone and 17α-methyltestosterone share the urinary metabolite 17α-methyl-5α-androstane-3α,17β-diol [1][2]. This metabolite is also detected following administration of oxymetholone, methandienone, and methandriol in horses [2]. Consequently, detection of this metabolite in biological samples does not uniquely identify the parent AAS administered, requiring additional confirmatory markers for forensic or anti-doping purposes.

Urinary metabolites Doping control 17α-methyl-5α-androstane-3α,17β-diol GC-MS

Recommended Procurement-Driven Application Scenarios for Mestanolone


Androgen Receptor (AR) Binding and Selectivity Profiling

Mestanolone serves as a potent, orally bioavailable AR agonist reference compound for in vitro receptor binding assays and competitive displacement studies. Its classification as an AR binder [1] and its distinct anabolic:androgenic ratio (0.8) [2] enable calibration of assay systems designed to discriminate between purely androgenic ligands and those with dissociated anabolic activity. Researchers screening novel SARMs or AR antagonists can use mestanolone as a positive control representing a high-androgenicity, low-anabolicity phenotype.

Forensic Toxicology and Doping Control Reference Standard

Due to the shared urinary metabolite 17α-methyl-5α-androstane-3α,17β-diol among mestanolone, 17α-methyltestosterone, and other 17α-alkylated AAS [3], authentic mestanolone reference material is essential for method development and validation in anti-doping and forensic laboratories. Procurement of high-purity mestanolone enables the creation of calibration curves, metabolite identification libraries, and discriminatory analytical protocols required for definitive identification of the administered parent compound.

Adrenal Steroidogenesis Interference Studies

Mestanolone is uniquely suitable as a tool compound for investigating indirect CYP17A1 dysfunction and mineralocorticoid excess in adrenocortical models. Its clustering with mesterolone and methenolone in H295R cell-based steroidogenic profiling [4] makes it a critical reference for studies examining the cardiovascular and endocrine off-target effects of DHT-derived AAS. Researchers investigating AAS-associated hypertension or adrenal pathophysiology should specifically source mestanolone rather than alternative AAS lacking this distinct interference signature.

Oral DHT Surrogate for In Vivo Androgenicity Studies

For preclinical in vivo studies requiring oral administration of a DHT-like androgenic agonist, mestanolone is the structurally appropriate surrogate. Unlike non-alkylated DHT, which lacks oral bioavailability [5][6], mestanolone can be administered orally to rodent models for investigations of androgenic effects on reproductive tissues, behavior, or metabolism without the confounding estrogenic activity associated with aromatizable androgens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mestanolone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.